Divergent Biological Target Engagement vs. 3-Nitro Analog: Carbonic Anhydrase II Selectivity
The 3-nitro analog (2E)-N-(4-iodo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide demonstrates potent inhibition of human carbonic anhydrase II with a Ki of 2.80 nM, establishing a clear preference for this enzymatic target [1]. In contrast, the target compound's 2,5-dimethoxy substitution pattern is structurally incompatible with the zinc-binding pharmacophore required for carbonic anhydrase inhibition, redirecting its activity profile toward the antibacterial, antitubercular, and antifungal activities characteristic of the N-arylcinnamamide class as demonstrated across 16 structurally related compounds [2]. This divergence means the compounds are not interchangeable for target-based screening: selecting the 3-nitro analog for antimicrobial screens would yield false negatives, while using the target compound for carbonic anhydrase assays would miss potent CA II inhibitors.
| Evidence Dimension | Target engagement profile (human carbonic anhydrase II Ki vs. antimicrobial activity spectrum) |
|---|---|
| Target Compound Data | No detectable carbonic anhydrase II inhibition expected; antibacterial/antifungal activity profile consistent with N-arylcinnamamide class (MIC range: 16.58–33.71 µM against fungal strains for close analogs) [2] |
| Comparator Or Baseline | (2E)-N-(4-iodo-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide: Ki = 2.80 nM against human carbonic anhydrase II [1] |
| Quantified Difference | >50,000-fold difference in carbonic anhydrase II affinity (nM-range for 3-nitro analog vs. no measurable activity for target compound) |
| Conditions | In vitro enzyme inhibition assay using 4-nitrophenylacetate as substrate; Lineweaver-Burk plot analysis [1] |
Why This Matters
Procurement for carbonic anhydrase-focused screens must differentiate these analogs to avoid false negatives; the target compound is appropriate for antimicrobial screening collections, not CA-targeted campaigns.
- [1] BindingDB. BDBM50161482 / CHEMBL3785207. Affinity Data: Ki = 2.80 nM. Assay Description: Inhibition of human carbonic anhydrase 2 using 4-nitrophenylacetate as substrate by Lineweaver-Burk plot analysis. View Source
- [2] Pospisilova S, Kos J, Michnova H, Kapustikova I, Strharsky T, Oravec M, Moricz AM, Bakonyi J, Kauerova T, Kollar P, Cizek A, Jampilek J. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Int J Mol Sci. 2018 Aug 7;19(8):2318. View Source
